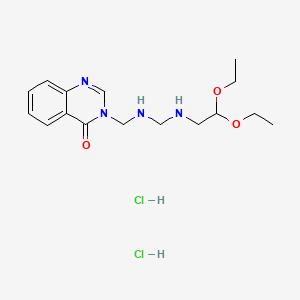
4(3H)-Quinazolinone, 3-(((((2,2-diethoxyethyl)amino)methyl)amino)methyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 3-(((((2,2-diethoxyethyl)amino)methyl)amino)methyl)-, dihydrochloride is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
The synthesis of 4(3H)-Quinazolinone, 3-(((((2,2-diethoxyethyl)amino)methyl)amino)methyl)-, dihydrochloride typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazolinone core, followed by the introduction of the diethoxyethyl and aminomethyl groups. Common reagents used in these reactions include amines, aldehydes, and various catalysts. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 3-(((((2,2-diethoxyethyl)amino)methyl)amino)methyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation. Detailed studies are required to fully elucidate the exact mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4(3H)-Quinazolinone, 3-(((((2,2-diethoxyethyl)amino)methyl)amino)methyl)-, dihydrochloride include other quinazolinone derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications. Examples of similar compounds include:
- 2-Methyl-4(3H)-quinazolinone
- 6,7-Dimethoxy-4(3H)-quinazolinone
- 2-Phenyl-4(3H)-quinazolinone The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
75159-25-0 |
|---|---|
Molekularformel |
C16H26Cl2N4O3 |
Molekulargewicht |
393.3 g/mol |
IUPAC-Name |
3-[[(2,2-diethoxyethylamino)methylamino]methyl]quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C16H24N4O3.2ClH/c1-3-22-15(23-4-2)9-17-10-18-11-20-12-19-14-8-6-5-7-13(14)16(20)21;;/h5-8,12,15,17-18H,3-4,9-11H2,1-2H3;2*1H |
InChI-Schlüssel |
GKRSYZJQBMHQNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CNCNCN1C=NC2=CC=CC=C2C1=O)OCC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


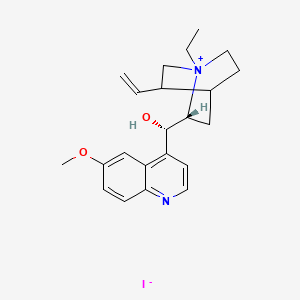
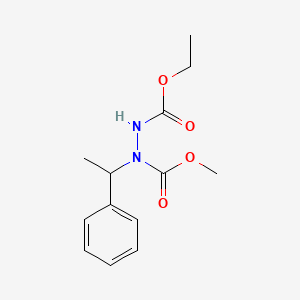

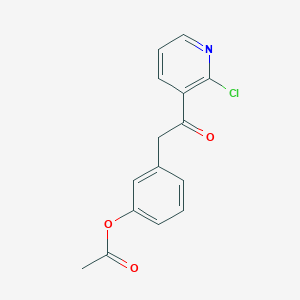
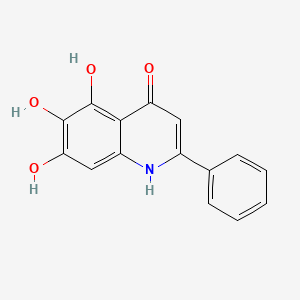

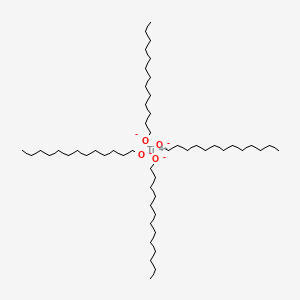
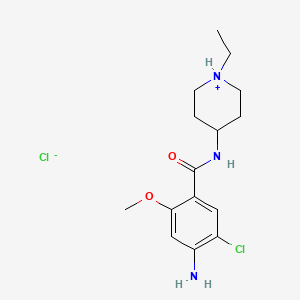
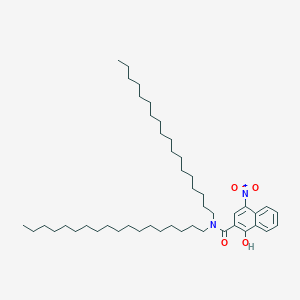

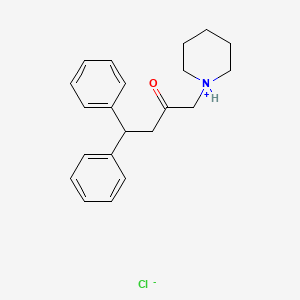
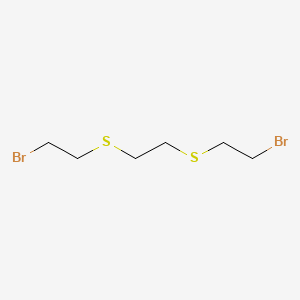
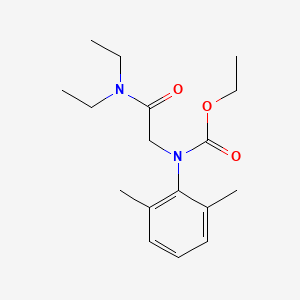
![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13775567.png)
